molecular formula C16H16O3 B1220353 2-(Phenyl(o-tolyl)methoxy)acetic acid CAS No. 20263-93-8

2-(Phenyl(o-tolyl)methoxy)acetic acid

Cat. No. B1220353
CAS RN: 20263-93-8
M. Wt: 256.3 g/mol
InChI Key: MYGBSFSFRKTQRM-UHFFFAOYSA-N
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Description

2-(Phenyl(o-tolyl)methoxy)acetic acid, also known as PTMAA, is an organic compound with the molecular formula C21H22O3. It is related to Phenol, 2-methoxy-, acetate, which has a molecular weight of 166.1739 .


Synthesis Analysis

The synthesis of phenols, which are related compounds, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of related compounds like Phenol, 2-methoxy-, acetate is available as a 2D Mol file . The molecular formula of PTMAA is C21H22O3.


Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like Phenylacetic acid include a white solid appearance, a strong honey-like odor , and a molecular weight of 166.174 Da .

Safety and Hazards

While specific safety and hazard information for PTMAA is not available, related compounds like Phenethyl acetate are classified as harmful if swallowed and cause serious eye irritation .

properties

IUPAC Name

2-[(2-methylphenyl)-phenylmethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-7-5-6-10-14(12)16(19-11-15(17)18)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBSFSFRKTQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942381
Record name [(2-Methylphenyl)(phenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20263-93-8
Record name 2-Methylbenzhydryloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2-Methylphenyl)(phenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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